5-Acetamido-2-nitrophenylboronic acid
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Overview
Description
5-Acetamido-2-nitrophenylboronic acid is an organic compound that belongs to the class of boronic acids It is characterized by the presence of an acetamido group, a nitro group, and a boronic acid moiety attached to a phenyl ring
Mechanism of Action
Target of Action
5-Acetamido-2-nitrophenylboronic acid, like other boronic acids, primarily targets organic compounds with active functional groups. It is often used in organic synthesis as a building block . The compound’s primary targets are typically carbon-based molecules, where it can form stable coval
Biochemical Analysis
Biochemical Properties
Boronic acids and their esters are known to be valuable building blocks in organic synthesis . They are involved in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Cellular Effects
The specific cellular effects of 5-Acetamido-2-nitrophenylboronic acid are not well studied. Boronic acids and their derivatives have been implicated in various cellular processes due to their ability to form reversible covalent bonds with biological molecules .
Molecular Mechanism
Boronic acids are known to interact with various biomolecules through the formation of reversible covalent bonds .
Temporal Effects in Laboratory Settings
Boronic acids and their esters are known to be stable and readily prepared, making them valuable for various applications in organic synthesis .
Metabolic Pathways
Boronic acids are known to participate in various biochemical reactions, including the Suzuki–Miyaura coupling .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well studied. Boronic acids and their derivatives are known to interact with various biomolecules, which may influence their localization and accumulation .
Subcellular Localization
The localization of boronic acids and their derivatives can be influenced by their interactions with various biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Acetamido-2-nitrophenylboronic acid typically involves the following steps:
Borylation: The nitro-substituted acetanilide is then subjected to borylation using a boron reagent, such as bis(pinacolato)diboron, in the presence of a palladium catalyst. This step introduces the boronic acid moiety into the molecule.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated processes to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: 5-Acetamido-2-nitrophenylboronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenol derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The boronic acid moiety can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Catalytic hydrogenation or metal hydrides.
Substitution: Palladium catalysts and bases such as potassium carbonate in an aqueous or alcoholic medium.
Major Products:
Oxidation: Phenol derivatives.
Reduction: Amino-substituted phenylboronic acids.
Substitution: Biaryl compounds or other coupled products.
Scientific Research Applications
5-Acetamido-2-nitrophenylboronic acid has several applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl compounds.
Biology: Investigated for its potential as a molecular probe for detecting and quantifying biological molecules.
Medicine: Explored for its potential in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the synthesis of advanced materials and polymers with specific properties.
Comparison with Similar Compounds
Phenylboronic acid: Lacks the acetamido and nitro groups, making it less versatile in certain applications.
4-Acetamido-2-nitrophenylboronic acid: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.
2-Nitrophenylboronic acid:
Uniqueness: 5-Acetamido-2-nitrophenylboronic acid is unique due to the presence of both acetamido and nitro groups, which confer distinct reactivity and functionality. This combination allows for a broader range of chemical transformations and applications compared to its simpler counterparts.
Properties
IUPAC Name |
(5-acetamido-2-nitrophenyl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BN2O5/c1-5(12)10-6-2-3-8(11(15)16)7(4-6)9(13)14/h2-4,13-14H,1H3,(H,10,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDKGDBOETDSECW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)NC(=O)C)[N+](=O)[O-])(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BN2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40657330 |
Source
|
Record name | (5-Acetamido-2-nitrophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40657330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.98 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78887-36-2 |
Source
|
Record name | (5-Acetamido-2-nitrophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40657330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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